molecular formula C20H22N4O4 B2558409 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1706101-96-3

3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2558409
M. Wt: 382.42
InChI Key: QJRYRDMBVFBLAB-UHFFFAOYSA-N
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Description

The 1,3,4-oxadiazole scaffold is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . It is a critical component of pharmacophores and ligand binding . This scaffold is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, it has been demonstrated to be the biologically active unit in a number of compounds . Oxadiazole derivatives exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic and anticancer activities .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been the focus of attention for a long time . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Chemical Reactions Analysis

The 1,3,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . A variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contribute to their antiproliferative effects .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on similar oxadiazole derivatives has demonstrated their synthesis and evaluation for antimicrobial activity. For example, a study on the synthesis, evaluation of antimicrobial activity, and molecular modeling of novel oxadiazoles revealed significant antibacterial activity against standard strains, with structure-based investigations supporting their potential as antimicrobial agents (Vankadari et al., 2013). Another study synthesized N-substituted derivatives of oxadiazole, showing moderate to high antibacterial activity, highlighting the structural diversity and biological relevance of these compounds (Khalid et al., 2016).

Biological Evaluation and Enzyme Inhibition

The synthesis and biological evaluation of oxadiazole derivatives have been explored, with some compounds screened against enzymes like butyrylcholinesterase (BChE), suggesting potential for therapeutic applications. Molecular docking studies further identify critical amino acid residues involved in ligand stabilization within enzyme binding sites, pointing to the precise molecular interactions that govern biological activity (Khalid et al., 2016).

Potential in Cancer Therapy

Research has also ventured into the synthesis of oxadiazole derivatives with anticancer properties. A series of piperazinyl benzothiazole/benzoxazole derivatives coupled with oxadiazole-2-thiol pharmacophores showed cytotoxicity towards various human cancer cell lines, indicating the potential of such compounds in cancer therapy (Murty et al., 2013).

Structural Analysis and Drug Design

Further studies on the crystal structure, Hirshfeld surface analysis, and DFT calculations of oxadiazole-piperazine derivatives provide insights into their electronic structures and reactive sites, supporting drug design and discovery processes (Kumara et al., 2017).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,3,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The focus of future research could be to highlight the anticancer potential, molecular docking, and SAR studies of 1,3,4-oxadiazole derivatives by inhibiting specific cancer biological targets .

properties

IUPAC Name

3-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c25-18(12-24-15-5-1-2-6-16(15)27-20(24)26)23-9-3-4-13(11-23)10-17-21-19(22-28-17)14-7-8-14/h1-2,5-6,13-14H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRYRDMBVFBLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

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